N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole core substituted with pyridin-2-ylmethyl and thiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridin-2-ylmethylamine with 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid under dehydrating conditions to form the desired amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidizing the thiophene ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Halogenation of the pyridine ring can be achieved using N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: Lacks the pyridin-2-ylmethyl group, which may influence its binding affinity and specificity.
Uniqueness
N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both pyridin-2-ylmethyl and thiophen-2-yl groups, which confer distinct electronic and steric properties. These features can enhance its interaction with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-20-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKCTPUTUPGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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